N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes both hydrazide and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and nitro groups in the compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism by which N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxy and nitro groups may participate in electron transfer processes, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyl-N′-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Known for its corrosion inhibition properties.
4-hydroxy n-[2-methoxy naphthalene methylidene]benzohydrazide: Another hydrazide derivative with similar applications in corrosion inhibition.
Uniqueness
Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C17H16N4O9 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-2-(2-methoxy-4,6-dinitrophenoxy)acetamide |
InChI |
InChI=1S/C17H16N4O9/c1-28-12-4-3-10(14(22)7-12)8-18-19-16(23)9-30-17-13(21(26)27)5-11(20(24)25)6-15(17)29-2/h3-8,22H,9H2,1-2H3,(H,19,23)/b18-8+ |
InChI Key |
AWYVXWCZUPODKN-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2OC)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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